molecular formula C₂₄H₂₄FN₇O B560150 Selonsertib CAS No. 1448428-04-3

Selonsertib

货号 B560150
CAS 编号: 1448428-04-3
分子量: 445.5
InChI 键: YIDDLAAKOYYGJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

Selonsertib is a polycyclic aromatic compound, and its structure includes a benzene ring linked to an imidazole ring . Further molecular structure analysis is not available in the retrieved literature.


Physical And Chemical Properties Analysis

Selonsertib is rapidly and effectively absorbed into the systemic circulation after oral treatment, with a Tmax of 0.5 h and oral bioavailability of 74% . Renal excretion is a minor pathway of Selonsertib elimination .

科学研究应用

  1. 纤维化疾病的治疗:Selonsertib在纤维化疾病的治疗潜力方面表现出色,一项评估其在健康受试者中的安全性、耐受性、药代动力学和食物影响的I期研究显示,由于其有利的药代动力学特征,Selonsertib适合每日一次的剂量,无需考虑饮食(Nelson et al., 2020),支持进一步的临床开发。

  2. 慢性肾脏病(CKD)中的肾脏保护:对高血压、继发性肾小球硬化CKD模型的研究表明,Selonsertib与依诺普利联合使用可比单独使用任一药物更有效地减少肾小球硬化、减缓肾功能下降,并减少足细胞丢失,暗示了一种非血流动力学作用机制(Badal et al., 2022)

  3. 对抗癌症中的多药耐药:发现Selonsertib能显著逆转由ABCB1和ABCG2转运蛋白介导的癌细胞的多药耐药性,可能为与抗肿瘤药物联合使用的新治疗策略(Ji et al., 2019)

  4. 非酒精性脂肪性肝炎(NASH)的治疗:临床试验评估了Selonsertib在NASH患者中的抗纤维化作用,尽管结果未达到主要疗效终点。然而,Selonsertib显示出药效动力学活性,暗示了在这一领域进一步研究的潜力(Harrison et al., 2020)

  5. 对糖尿病肾病的影响:II期试验表明Selonsertib可能减缓糖尿病肾病的进展。尽管未达到主要终点,事后分析表明具有潜在的治疗效果(Chertow et al., 2019)

  6. 与人血清白蛋白的相互作用:研究阐明了Selonsertib与人血清白蛋白相互作用的结合特性和动态行为,强调了其在生物转运和血浆中的积累(Baig et al., 2022)

  7. 抑制肝纤维化:发现Selonsertib通过抑制肝星状细胞的生长和增殖、诱导凋亡,从而阻断ASK1/MAPK途径,抑制肝纤维化(Yoon et al., 2020)

  8. 在肺动脉高压(PAH)中的潜力:临床试验调查了Selonsertib在PAH患者中的疗效、安全性和耐受性,尽管未导致肺血管阻力显著降低或临床改善(Rosenkranz et al., 2021)

  9. 在急性肝功能衰竭(ALF)中的应用:Selonsertib在ALF治疗中显示出潜力,特别是在早期阶段,通过减轻JNK介导的线粒体转位和拯救巨噬细胞中的线粒体损伤(Lou et al., 2021)

  10. 作为CDK6抑制剂的研究:对Selonsertib与CDK6的结合亲和力和抑制潜力的研究表明,它可能用于解决与CDK6相关的人类病理,为药物再利用提供机会(Baig et al., 2022)

  11. 骨关节炎治疗:Selonsertib在大鼠骨关节炎模型中展现出抗关节炎效果,预防了软骨细胞中的炎症反应和软骨降解,突显了其在骨关节炎治疗中的治疗潜力 (Yan et al., 2021)

安全和危害

Selonsertib was generally well tolerated in clinical trials; adverse events were generally mild to moderate . It’s important to handle Selonsertib with care to avoid inhalation and contact with skin, eyes, and clothing .

属性

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDDLAAKOYYGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selonsertib

CAS RN

1448428-04-3
Record name Selonsertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selonsertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELONSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid hydrochloride (1.5 g, 5.07 mmol) was suspended in anhydrous 1,2-dichloromethane (25 mL) at room temperature. Oxalyl chloride (0.575 ml, 6.59 mmol) was added with stirring under nitrogen, followed by N,N-dimethylformamide (0.044 ml, 0.507 mmol). The mixture was stirred for 4 hr at room temperature, and then the solvent was removed under reduced pressure. The residue was dissolved in 25 mL anhydrous dichloromethane. 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (1.13 g, 5.58 mmol) (compound C) and 4-dimethylaminopyridine (0.62 g, 5.07 mmol) were rapidly added with stirring under nitrogen. The reaction was stirred for 2 hours at room temperature and aqueous saturated NaHCO3 (15 mL) was added. The mixture was stirred for 10 minutes, and the layers were separated, and the aqueous layer was washed 1×20 mL dichloromethane. The combined organics were dried (MgSO4), filtered and concentrated. The residue was dissolved in a minimum amount of CH3CN and water was slowly added until solids precipitated from the mixture. The solid was collected by filtration and dried to give 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide in ˜96% purity (1.28 g, 2.88 mmol). Anal. LC/MS (m/z: 446, M+1). The material was further purified by RP-HPLC (reverse phase HPLC) to obtain an analytically pure sample as the HCl salt.
Name
5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.575 mL
Type
reactant
Reaction Step Two
Quantity
0.044 mL
Type
reactant
Reaction Step Three
Quantity
1.13 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.62 g
Type
catalyst
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
[Compound]
Name
1,2-dichloromethane
Quantity
25 mL
Type
solvent
Reaction Step Six

Citations

For This Compound
1,870
Citations
S Rosenkranz, J Feldman, VV McLaughlin… - The Lancet …, 2022 - thelancet.com
… inhibitor selonsertib compared with placebo in patients with PAH. … the selonsertib 2 mg group, 4·3 to 95·4 weeks for the selonsertib 6 mg group, and 2·9 to 75·1 weeks for the selonsertib …
Number of citations: 16 www.thelancet.com
R Loomba, E Lawitz, PS Mantry, S Jayakumar… - …, 2018 - Wiley Online Library
… We evaluated the safety and efficacy of selonsertib, a … either 6 or 18 mg of selonsertib orally once daily with or without … on histology or selonsertib pharmacokinetics, selonsertib groups …
Number of citations: 531 aasldpubs.onlinelibrary.wiley.com
YC Yoon, Z Fang, JE Lee, JH Park, JK Ryu… - Biomolecules & …, 2020 - ncbi.nlm.nih.gov
… Therefore, we suggest that selonsertib may be an effective therapeutic drug for ameliorating … effect of selonsertib by characterizing nuclear morphology with TUNEL staining. Selonsertib …
Number of citations: 34 www.ncbi.nlm.nih.gov
SA Harrison, VWS Wong, T Okanoue, N Bzowej… - Journal of …, 2020 - Elsevier
… selonsertib reduced fibrosis in patients with NASH and advanced liver scarring. We did not find that selonsertib … receiving selonsertib 18 mg and 30% of those receiving selonsertib 6 mg …
Number of citations: 299 www.sciencedirect.com
CH Nelson, K Etchevers, S Yi, D Breckenridge… - Clinical …, 2020 - Springer
Background Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases. This phase I study evaluated the safety, …
Number of citations: 11 link.springer.com
ZM Younossi, M Stepanova, E Lawitz… - Liver …, 2018 - Wiley Online Library
… In a recent phase 2 clinical trial, an ASK-1 inhibitor, selonsertib (SEL), was shown to improve hepatic fibrosis in NASH.16, 17 The aim of this study was to systematically assess different …
Number of citations: 84 onlinelibrary.wiley.com
N Ji, Y Yang, CY Cai, ZN Lei, JQ Wang, P Gupta… - Cancer letters, 2019 - Elsevier
… of selonsertib that would not significantly alter cell survival rate, we determined the toxicity of selonsertib in the cell lines used in this study. Concentrations of selonsertib below IC 20 …
Number of citations: 91 www.sciencedirect.com
MH Baig, M Yousuf, M Khan, I Khan, I Ahmad… - Frontiers in …, 2022 - frontiersin.org
… inhibitory potential of Selonsertib (33). We hypothesized that selonsertib binding to CDK6 … binding affinity and enzyme inhibitory potential of selonsertib against CDK6. Thus, we report …
Number of citations: 4 www.frontiersin.org
G Lou, A Li, Y Cen, Q Yang… - Cell & …, 2021 - cellandbioscience.biomedcentral …
… the therapeutic window of selonsertib in this model. Mice treated with selonsertib 0.5 h or 1 … compared to vehicle-treated mice but when selonsertib administration was delayed to 2 h or …
GM Chertow, PE Pergola, F Chen, BJ Kirby… - Journal of the …, 2019 - ncbi.nlm.nih.gov
… , the authors found that selonsertib appeared safe, with … selonsertib confounded differences in eGFR. Exploratory post hoc analyses accounting for these effects suggest that selonsertib …
Number of citations: 77 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。